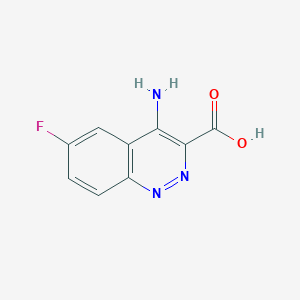![molecular formula C8H13NO3 B069889 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) CAS No. 176966-37-3](/img/structure/B69889.png)
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) is a bicyclic compound that belongs to the class of tropane alkaloids. This compound has been found to possess a wide range of biological activities, including anticholinergic, analgesic, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) involves its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improvements in memory and cognitive function. Additionally, this compound has been found to activate the opioid receptors in the brain, which contributes to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its anticholinergic and analgesic properties, 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) has been found to possess anti-inflammatory properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This compound has also been found to have anxiolytic effects, with studies demonstrating its ability to reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the brain. Additionally, its analgesic and anti-inflammatory properties make it a useful tool for studying pain and inflammation in animal models. One limitation of this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI). One area of interest is its potential as a treatment for Alzheimer's disease, as its ability to inhibit acetylcholinesterase could lead to improvements in memory and cognitive function. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) involves the cyclization of 4-methoxyphenylacetonitrile with 1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then acetylated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) has been extensively studied for its anticholinergic and analgesic properties. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in memory and learning. This compound has also been shown to possess analgesic properties, with studies demonstrating its effectiveness in reducing pain in animal models.
Propriétés
Numéro CAS |
176966-37-3 |
|---|---|
Nom du produit |
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI) |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
1-[(1R,4R,6R)-4-methoxy-3-oxa-7-azabicyclo[4.1.0]heptan-7-yl]ethanone |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-6-3-8(11-2)12-4-7(6)9/h6-8H,3-4H2,1-2H3/t6-,7+,8-,9?/m1/s1 |
Clé InChI |
SWPIWMYYEVABPM-OBCZXFEGSA-N |
SMILES isomérique |
CC(=O)N1[C@H]2[C@@H]1CO[C@H](C2)OC |
SMILES |
CC(=O)N1C2C1COC(C2)OC |
SMILES canonique |
CC(=O)N1C2C1COC(C2)OC |
Synonymes |
3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
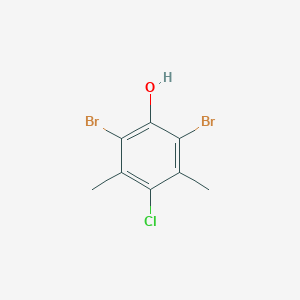
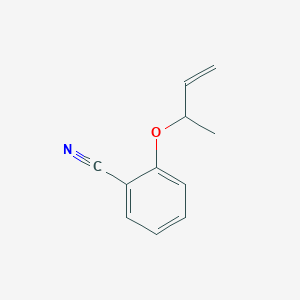
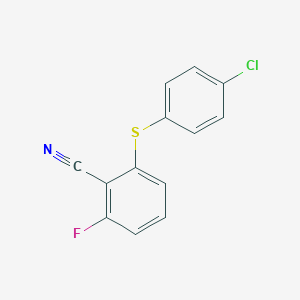
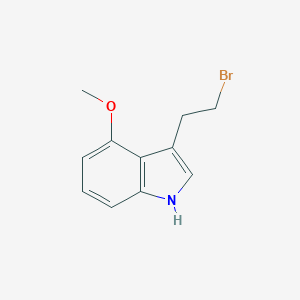
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)
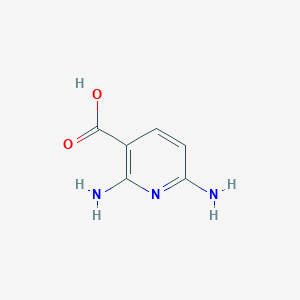



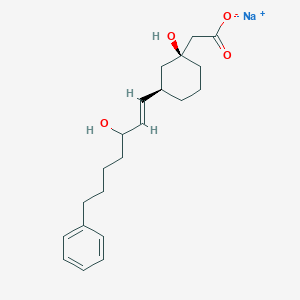
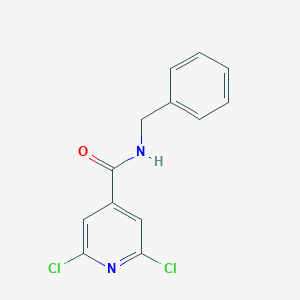
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
